

# An In-depth Technical Guide to p-Menthan-7-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p*-Menthan-7-ol

Cat. No.: B077179

[Get Quote](#)

This technical guide provides a comprehensive overview of **p-menthan-7-ol**, a key ingredient in the fragrance and flavor industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analysis.

## Core Chemical Identity

CAS Number: 5502-75-0[\[1\]](#)

**p-Menthan-7-ol** is a monoterpenoid alcohol valued for its fresh, floral aroma reminiscent of magnolia and lily of the valley. It exists as a mixture of cis and trans isomers, with the specific ratio influencing the olfactory profile. The commercial product, often known by the trade name Mayol, is typically a mixture where the cis-isomer is predominant.[\[2\]](#)[\[3\]](#)

## Synonyms

The compound is known by a variety of names across different contexts and suppliers. A comprehensive list of synonyms is provided in the table below for clear identification.

Type	Synonym
IUPAC Name	(4-propan-2-ylcyclohexyl)methanol <a href="#">[1]</a>
Systematic Name	4-(1-Methylethyl)cyclohexanemethanol
Common Names	Mayol, Muguet shiseol <a href="#">[1]</a>
Other Synonyms	4-Isopropylcyclohexylmethanol, Cyclohexanemethanol, 4-(1-methylethyl)- <a href="#">[1]</a>

## Quantitative Data Summary

The physical and chemical properties of **p-menthan-7-ol** are summarized in the following table. These parameters are crucial for its application in various formulations and for analytical purposes.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O	<a href="#">[1]</a>
Molecular Weight	156.27 g/mol	
Appearance	Clear, colorless liquid	<a href="#">[1]</a>
Odor	Fresh, clean, floral, magnolia, grassy	<a href="#">[1]</a>
Boiling Point	215-217 °C	<a href="#">[3]</a>
Density	0.912-0.920 g/cm <sup>3</sup> (at 20°C)	<a href="#">[1]</a>
Refractive Index	1.466-1.471	<a href="#">[1]</a>
Solubility	Practically insoluble in water; Soluble in ethanol	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of p-Menthan-7-ol from Cuminaldehyde

A common industrial synthesis route for **p-menthan-7-ol** is the hydrogenation of cuminaldehyde.[2][3] This process can be carried out directly or via a multi-step procedure involving the protection of the aldehyde group.

#### Direct Hydrogenation (High Pressure):

This method involves the direct catalytic hydrogenation of cuminaldehyde to **p-menthan-7-ol**.

- Reactants: Cuminaldehyde, Hydrogen gas
- Catalyst: 5% Ruthenium on Carbon (Ru/C)
- Solvent: 1,2-dimethoxyethane
- Procedure:
  - The cuminaldehyde is dissolved in 1,2-dimethoxyethane in a high-pressure reactor.
  - The 5% Ru/C catalyst is added to the mixture.
  - The reactor is sealed and purged with hydrogen gas.
  - The reaction is carried out at a pressure of 100 atmospheres and a temperature of 130°C. [4]
  - Upon completion of the reaction, the catalyst is filtered off.
  - The crude product is purified by fractional distillation to yield **p-menthan-7-ol** as a mixture of cis and trans isomers.[4]

#### Multi-step Synthesis via Cuminic Acid:

This alternative route is employed when using less expensive nickel-based catalysts and involves the following key steps.[2]

- Oxidation to Cuminic Acid: Cuminaldehyde is first oxidized to cuminic acid. This can be achieved through various methods, including the Cannizzaro reaction.[2]

- Esterification: The carboxylic acid group of cuminic acid is protected by converting it into an ester, for example, by reacting it with butan-1-ol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[2]
- Hydrogenation: The resulting cuminic acid butyl ester is then hydrogenated over a nickel-supported catalyst at elevated temperature (170-190°C) and pressure (10-15 MPa).[2]
- Deprotection/Hydrogenolysis: The final step involves the removal of the ester group to yield **p-menthan-7-ol**. With certain catalysts, such as Adkins catalyst, this can occur directly during the hydrogenation step through hydrogenolysis.[2]

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of **p-menthan-7-ol** in various matrices, particularly in fragrance and cosmetic products.[5]

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: For cosmetic products, a liquid-liquid extraction is typically employed to isolate the fragrance components. A common solvent system is methyl tert-butyl ether and water. The organic layer is then collected and dried over anhydrous sodium sulfate.[5]
- GC Conditions (Typical):
  - Column: A non-polar capillary column, such as a vf-5ms (30m x 0.25mm i.d., 0.25 $\mu$ m film thickness).[5]
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
  - Injector: Splitless mode.
  - Oven Temperature Program: A typical program starts at 60°C, ramps up to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[5]
- MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z values for **p-menthan-7-ol** and internal standards.[5]

## Signaling Pathways and Biological Activity

Extensive literature searches did not reveal any established role of **p-menthan-7-ol** in specific biological signaling pathways. Its primary documented biological interaction is as a fragrance ingredient, and toxicological studies have focused on its safety for dermal application.[6] There is no evidence to suggest that it acts as a signaling molecule or directly targets specific cellular pathways in the manner of a pharmaceutical agent. Its biological effect is primarily perceived through the olfactory system.

## Visualizations

Since no signaling pathways involving **p-menthan-7-ol** have been identified, the following diagram illustrates the experimental workflow for its synthesis from cuminaldehyde, a key chemical transformation discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Synthesis routes for **p-menthan-7-ol** from cuminaldehyde.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. p-Menthan-7-ol | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol - Google Patents [patents.google.com]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Menthan-7-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077179#p-menthan-7-ol-cas-number-and-synonyms\]](https://www.benchchem.com/product/b077179#p-menthan-7-ol-cas-number-and-synonyms)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)